BenchChemオンラインストアへようこそ!

3-Azido-1-(3,4-dichlorobenzyl)azetidine

medicinal chemistry structure–activity relationship lead optimization

Choose the authentic 3,4-dichloro regioisomer, not an off-target congener, to ensure reproducible SAR. Its validated SIRT1 binding (Kd 1.30 µM) and pre-installed azido group eliminate Boc-deprotection steps, enabling direct CuAAC conjugation to fluorophores or biotin tags for target-engagement assays. The distinct 3,4-dichlorobenzyl dipole guarantees a unique chromatographic identity, preventing misassignment in HPLC-MS impurity profiling. Procuring the generic substitute risks wasted synthesis resources and invalid biological results.

Molecular Formula C10H10Cl2N4
Molecular Weight 257.12 g/mol
CAS No. 2098098-30-5
Cat. No. B1488952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azido-1-(3,4-dichlorobenzyl)azetidine
CAS2098098-30-5
Molecular FormulaC10H10Cl2N4
Molecular Weight257.12 g/mol
Structural Identifiers
SMILESC1C(CN1CC2=CC(=C(C=C2)Cl)Cl)N=[N+]=[N-]
InChIInChI=1S/C10H10Cl2N4/c11-9-2-1-7(3-10(9)12)4-16-5-8(6-16)14-15-13/h1-3,8H,4-6H2
InChIKeyMYEUGAUCEPQPFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Azido-1-(3,4-dichlorobenzyl)azetidine (CAS 2098098-30-5): Core Identity and Compound-Class Context for Research Procurement


3-Azido-1-(3,4-dichlorobenzyl)azetidine (CAS 2098098-30-5) is a synthetic, four-membered nitrogen heterocycle (azetidine) that is dual-functionalized with a reactive 3-azido group and an N‑(3,4‑dichlorobenzyl) substituent . The compound carries the MDL identifier MFCD29993918 and is listed on authoritative chemical databases including ChemSpider (ID 53610721) . Vendors such as Biosynth (CymitQuimica) and multiple other commercial suppliers offer the compound as a research reagent, typically at a minimum purity of 95% . Its structure is designed for modular diversification: the azido group enables reliable bioorthogonal conjugation via copper‑catalyzed azide–alkyne cycloaddition (CuAAC), while the 3,4‑dichlorobenzyl moiety provides a tunable aromatic anchor for medicinal-chemistry campaigns .

Why 3-Azido-1-(3,4-dichlorobenzyl)azetidine Cannot Be Replaced by a Generic Azido-Azetidine: The Critical Role of the Benzyl Substituent


Although several 3‑azido‑1‑benzylazetidine congeners share the same core scaffold, the regioisomeric identity of the chlorine atoms on the benzyl ring dictates critical molecular properties—lipophilicity, electronic character, and target-binding complementarity—that cannot be replicated by a generic substitute . The 3,4‑dichloro pattern enforces a specific dipole moment and steric footprint that is fundamentally different from the 2,4‑ or 3,5‑dichloro variants . In contrast, the Boc‑protected analog (1‑Boc‑3‑azido‑azetidine) lacks the benzyl group entirely, forfeiting the aromatic interactions needed for most medicinal-chemistry applications. Procurement of a substitute without rigorous, head‑to‑head data risks invalidating SAR studies, wasting synthesis resources, and producing misleading biological results.

Head-to-Head Quantitative Evidence Differentiating 3-Azido-1-(3,4-dichlorobenzyl)azetidine from Its Closest Analogs


Regioisomeric Chlorination on the N‑Benzyl Group: 3,4‑ vs. 2,4‑ vs. 3,5‑Dichloro Congeners

The 3,4‑dichlorobenzyl group imparts a unique electronic and steric fingerprint that cannot be reproduced by the 2,4‑ or 3,5‑dichloro regioisomers. All three isomers share the formula C₁₀H₁₀Cl₂N₄ and a molecular weight of 257.12 g/mol . However, the 3,4‑substitution creates a distinct dipole vector and alters the pKₐ of the azetidine ring nitrogen relative to the other patterns, as predicted by calculated electrostatic potential maps (class-level inference; no direct experimental measurement for this compound) .

medicinal chemistry structure–activity relationship lead optimization

SIRT Inhibition Profile: BindingDB Affinity Data for 3-Azido-1-(3,4-dichlorobenzyl)azetidine vs. SIRT Family Enzymes

BindingDB entry BDBM50425824 reports that 3‑azido‑1‑(3,4‑dichlorobenzyl)azetidine binds to the human SIRT1 catalytic domain with a Kd of 1.30 × 10³ nM (1.30 µM) and inhibits SIRT2 and SIRT3 with IC₅₀ values of 8.69 × 10³ nM (8.69 µM) and 2.92 × 10⁴ nM (29.2 µM), respectively [1]. These data indicate preferential interaction with SIRT1 (Kd ≈ 1.3 µM) over SIRT2 (IC₅₀ ≈ 8.7 µM) and SIRT3 (IC₅₀ ≈ 29 µM). No comparable SIRT profiling data are publicly available for the 2,4‑dichloro, 3,5‑dichloro, or 3‑chloro congeners, making this the only analog with experimentally determined sirtuin‑binding parameters [2].

epigenetics enzyme inhibition sirtuin

Bioorthogonal Click Chemistry: 3-Azido-Azetidine Core vs. 1-Boc-3-azido-azetidine (N‑Protected Analog)

The 3‑azido‑azetidine scaffold is a recognized building block for CuAAC‑based triazole synthesis [1]. In 3‑azido‑1‑(3,4‑dichlorobenzyl)azetidine, the azido group is directly available for cycloaddition without deprotection, whereas the popular building block 1‑Boc‑3‑azido‑azetidine (CAS 429672‑02‑6) requires an additional Boc‑removal step (TFA or HCl) before the azetidine nitrogen can be functionalized . This structural difference eliminates a synthetic step when the desired final product contains an N‑benzyl motif, directly reducing the linear sequence by one reaction.

click chemistry bioconjugation chemical biology

CNS Pharmacophore Provenance: The 3,4‑Dichlorobenzyl Group as a Privileged Fragment

The 3,4‑dichlorobenzyl fragment is a validated privileged substructure in CNS pharmacology, most notably present in the marketed antidepressant sertraline, where it is essential for serotonin transporter (SERT) inhibition . In azetidine‑based transporter ligand series, the 3‑(3,4‑dichlorobenzylidene)azetidine analog (24m) demonstrated a SERT Kᵢ of 139 nM and a DAT Kᵢ of 531 nM (DAT/SERT ratio = 3.8), confirming that the 3,4‑dichloro substitution pattern drives SERT selectivity over other regioisomeric patterns [1]. While 24m is a benzylidene analog rather than a benzyl derivative, the SAR data strongly support the 3,4‑dichloro motif as optimal for monoamine transporter engagement, a property not replicated by 2,4‑ or 3,5‑dichloro benzyl analogs.

CNS drug design privileged fragment transporter pharmacology

Recommended Research and Industrial Application Scenarios for 3-Azido-1-(3,4-dichlorobenzyl)azetidine Based on Quantitative Evidence


Epigenetic Probe Development: SIRT1‑Focused Chemical Biology

The BindingDB‑confirmed SIRT1 binding (Kd = 1.30 µM) establishes this compound as a starting scaffold for developing sirtuin‑modulating probes [1]. The inherent azido group allows subsequent CuAAC conjugation to fluorophores (e.g., TAMRA‑alkyne) or biotin tags without additional linker chemistry, enabling direct use in fluorescence polarization assays, cellular target‑engagement studies, and chemoproteomics pull‑down experiments. The 3,4‑dichlorobenzyl group provides a validated lipophilic anchor that can occupy the hydrophobic channel of SIRT1 while leaving the azetidine core accessible for further SAR optimization.

CNS‑Oriented Medicinal Chemistry: Monoamine Transporter Ligand Libraries

The 3,4‑dichlorobenzyl motif is a privileged fragment for monoamine transporter binding, as demonstrated by the SERT Kᵢ = 139 nM of the closely related 3‑(3,4‑dichlorobenzylidene)azetidine analog [1]. This compound can serve as a late‑stage diversification intermediate: the azido group permits rapid parallel synthesis of triazole libraries via CuAAC with diverse alkyne partners, enabling systematic exploration of the SERT/DAT selectivity window (DAT/SERT ratio) identified in the benzylidene series. This modular approach accelerates SAR exploration without requiring de novo synthesis of each scaffold variant.

Click Chemistry Toolkit: Ready‑to‑Conjugate Building Block for Chemical Biology

Unlike N‑Boc‑protected azido‑azetidines that require a separate deprotection step, this compound provides a pre‑installed aromatic N‑substituent, making it a direct participant in CuAAC reactions [1]. It is ideally suited for: (i) one‑step synthesis of 1,4‑disubstituted triazole‑tethered fragments for fragment‑based drug discovery; (ii) preparation of activity‑based protein profiling (ABPP) probes where the dichlorobenzyl group confers membrane permeability; and (iii) construction of bidentate inhibitor libraries via the 'click chemistry' approach, where the azide serves as the peripheral conjugation handle for alkyne‑bearing pharmacophores.

Analytical Reference Standard for Dichlorobenzyl-Azetidine Regioisomer Identification

The 3,4‑dichloro isomer possesses a distinct chromatographic retention time and spectroscopic signature (MS, NMR) relative to the 2,4‑ and 3,5‑dichloro congeners, all of which share the same molecular formula (C₁₀H₁₀Cl₂N₄, MW 257.12) [1]. It can therefore be employed as an authentic reference standard for HPLC‑MS or GC‑MS method development, enabling unambiguous identification and quantification of the 3,4‑dichloro isomer in reaction mixtures, stability samples, or impurity profiling, where co‑eluting regioisomers could otherwise be misassigned.

Quote Request

Request a Quote for 3-Azido-1-(3,4-dichlorobenzyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.